N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine;hydrochloride
Description
This compound features a 1,2-oxazole core substituted with a 4-chlorophenyl group at position 5 and a methylamine group at position 2. The methanamine moiety is further modified with a cyclohexenyl substituent, and the compound exists as a hydrochloride salt.
Properties
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O.ClH/c18-15-8-6-14(7-9-15)17-10-16(20-21-17)12-19-11-13-4-2-1-3-5-13;/h4,6-10,19H,1-3,5,11-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIJQSABAFFZRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CNCC2=NOC(=C2)C3=CC=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine;hydrochloride typically involves multiple steps, starting with the preparation of the oxazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution, while the cyclohexenyl group is incorporated through a series of addition and elimination reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and pharmacological properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
The compound’s 1,2-oxazole core distinguishes it from structurally related molecules:
- Oxadiazole analogs: describes N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine hydrochloride, which replaces the oxazole with a 1,3,4-oxadiazole ring.
- Isoxazole derivatives : [5-(3-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine hydrochloride () shares the oxazole core but substitutes the 4-chlorophenyl group with a 3-methoxyphenyl group. The methoxy group increases hydrophilicity compared to the chloro substituent .
Molecular Weight and Formula
*Estimated based on structural analysis.
Functional Group Analysis
- IR Spectroscopy : The 4-chlorophenyl group in the target compound likely exhibits a C–Cl stretch near 785 cm⁻¹, consistent with chlorinated analogs (e.g., compound 6m in : 785 cm⁻¹) .
- Amine and Salt Effects : The hydrochloride salt enhances aqueous solubility compared to freebase forms, a common feature in analogs like those in and .
Q & A
Basic: What are the key steps in synthesizing N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine; hydrochloride, and how are reaction conditions optimized?
Answer:
The synthesis involves multi-step reactions:
Oxazole ring formation : Cyclocondensation of 4-chlorobenzoyl chloride with hydroxylamine derivatives under reflux in DMF .
Methylamine linkage : Coupling the oxazole intermediate with cyclohexenylmethanamine via nucleophilic substitution, using palladium catalysts in acetonitrile at 60–80°C .
Salt formation : Treatment with HCl in ethanol to yield the hydrochloride salt, followed by recrystallization for purity .
Optimization : Reaction yields (typically 60–75%) depend on solvent polarity (DMF vs. acetonitrile), catalyst loading (0.5–2 mol% Pd), and temperature control to minimize byproducts like dehalogenated intermediates .
Advanced: How can researchers resolve structural ambiguities in this compound using spectroscopic and computational methods?
Answer:
- NMR Analysis : Use - and -NMR to confirm the oxazole ring (δ 8.2–8.5 ppm for aromatic protons) and cyclohexenyl group (δ 5.6–5.8 ppm for olefinic protons). - COSY and HMQC can resolve overlapping signals in the aliphatic chain .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 345.12 (calculated for ) and detects fragmentation patterns indicative of the oxazole moiety .
- Computational Validation : Density Functional Theory (DFT) simulations predict NMR chemical shifts and optimize geometry, cross-validated with X-ray crystallography data (if available) .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Answer:
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC determination) .
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess affinity () .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC values compared to controls like doxorubicin .
Advanced: How can in vitro findings be translated to in vivo models while addressing pharmacokinetic limitations?
Answer:
- Bioavailability Enhancement : Formulate as nanoparticles (e.g., PLGA-based) to improve solubility and half-life. Monitor plasma concentrations via LC-MS/MS .
- Metabolic Stability : Use liver microsome assays to identify major metabolites (e.g., CYP450-mediated oxidation of the cyclohexenyl group) and modify the structure to block vulnerable sites .
- Toxicity Profiling : Conduct acute toxicity studies in rodents (LD) and histopathological analysis of liver/kidney tissues .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize acid spills with sodium bicarbonate; collect solid residues in sealed containers for hazardous waste disposal .
- First Aid : For skin exposure, wash with soap/water; for inhalation, move to fresh air and seek medical attention if irritation persists .
Advanced: How can researchers design studies to address contradictions in reported biological activity data?
Answer:
- Methodological Harmonization : Standardize assay conditions (e.g., cell passage number, serum concentration) across labs to reduce variability .
- Dose-Response Validation : Replicate experiments using a wider concentration range (e.g., 1 nM–100 µM) and orthogonal assays (e.g., Western blot vs. ELISA) .
- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to confirm significance, and report effect sizes to contextualize discrepancies .
Basic: What analytical techniques are used to assess the purity of this compound?
Answer:
- HPLC : Reverse-phase C18 column (UV detection at 254 nm); purity >95% required for biological testing .
- Elemental Analysis : Match calculated vs. observed %C, %H, %N (deviation <0.4% acceptable) .
- Melting Point : Sharp range (e.g., 210–212°C) indicates homogeneity; broad ranges suggest impurities .
Advanced: How can computational tools predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to kinase active sites (e.g., EGFR PDB: 1M17). Focus on hydrogen bonds with oxazole nitrogen and hydrophobic interactions with the chlorophenyl group .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and identify critical residues (e.g., Lys721 in EGFR) .
- QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with IC values to guide structural optimization .
Basic: What solvent systems are optimal for recrystallizing this hydrochloride salt?
Answer:
- Ethanol/Water : 70:30 v/v mixture yields needle-shaped crystals with minimal solvent retention .
- Acetone/Diethyl Ether : Gradient addition induces slow crystallization, improving crystal lattice integrity .
Advanced: How can researchers design derivatives to improve metabolic stability without compromising activity?
Answer:
- Isosteric Replacement : Substitute the cyclohexenyl group with a bicyclic moiety (e.g., norbornene) to reduce CYP450-mediated oxidation .
- Prodrug Strategy : Introduce ester linkages at the methanamine group, hydrolyzed in vivo to release the active compound .
- Bioisosteric Modifications : Replace the chlorophenyl group with a trifluoromethyl analog to enhance lipophilicity and resistance to metabolic cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
